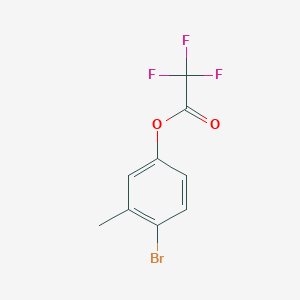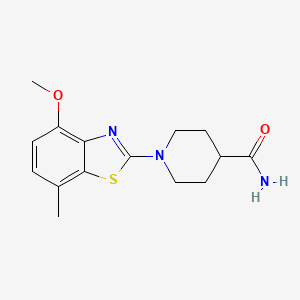
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propanamide is a complex organic compound known for its diverse applications in medicinal and industrial chemistry. It features a combination of pyrimidinone and thiazole moieties, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Pyrimidinone Formation: Starting with readily available precursors, pyrimidinone is synthesized through a series of condensation and cyclization reactions.
Thiazole Introduction: The fluorophenyl thiazole moiety is introduced using a cross-coupling reaction, often employing palladium catalysts under an inert atmosphere.
Final Coupling: The final step involves coupling the pyrimidinone and thiazole intermediates using amide bond formation techniques, such as using carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, large-scale production would require optimization of the synthetic route to maximize yield and minimize costs. This often includes:
Flow Chemistry: Using continuous flow reactors to maintain optimal reaction conditions and improve safety.
Catalyst Recycling: Employing recyclable catalysts to reduce environmental impact and production costs.
Process Optimization: Implementing process analytical technology (PAT) to monitor and control reaction parameters in real-time.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, often involving reagents like m-chloroperoxybenzoic acid (mCPBA) to introduce additional functional groups.
Reduction: Reduction reactions, using agents like lithium aluminum hydride (LiAlH₄), can alter its structure by reducing carbonyl groups.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) with appropriate nucleophiles at elevated temperatures.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced amides or alcohols.
Substitution Products: Derivatives with different substituents on the aromatic rings.
科学研究应用
Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse modifications, making it a valuable tool in organic synthesis.
Biology: It exhibits significant biological activity, making it a potential lead compound in drug discovery. Studies have shown it to possess antifungal, antibacterial, and anticancer properties due to its ability to interact with specific biological targets.
Medicine: Research has indicated its potential as a therapeutic agent. Its interactions with molecular targets, such as enzymes and receptors, suggest its use in treating various diseases, including cancer and infectious diseases.
Industry: The compound's stability and reactivity make it suitable for applications in material science, such as in the development of new polymers and advanced materials.
作用机制
Mechanism: The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA: Potential to intercalate into DNA/RNA, disrupting their function and leading to cell death in cancer cells.
相似化合物的比较
2,4-Dioxo-3,4-dihydropyrimidine Derivatives: These compounds share the pyrimidinone core but lack the thiazole moiety, resulting in different reactivity and biological properties.
Thiazole Derivatives: Compounds with the thiazole structure but lacking the pyrimidinone ring show distinct chemical behavior and biological activity.
Fluorophenyl Amides: These compounds, while containing the fluorophenyl group, do not possess the combination of pyrimidinone and thiazole structures, leading to different functionalities.
This compound's unique combination of structural features makes it a valuable subject for scientific research and industrial applications.
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-16-7-3-1-5-14(16)21-25-18(13-31-21)15-6-2-4-8-17(15)24-19(28)9-11-27-12-10-20(29)26-22(27)30/h1-8,10,12-13H,9,11H2,(H,24,28)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLIODGYROQKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439997.png)






![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)

![methyl 2-{2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2440012.png)
![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
![1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2440018.png)

